14-Fluoro-6-thiaheptadecanoic acid

Description

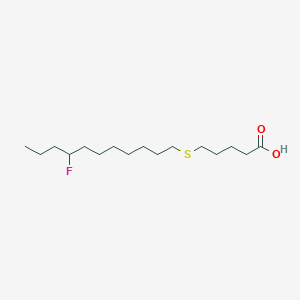

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(8-fluoroundecylsulfanyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMTZBLNUCAEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930027 | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138225-06-6 | |

| Record name | 14-Fluoro-6-thiaheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiosynthesis and Radiochemical Characterization of 18f 14 Fluoro 6 Thiaheptadecanoic Acid

Precursor Chemistry and Design

The successful synthesis of [¹⁸F]FTHA hinges on the careful design and preparation of a suitable precursor molecule that can be efficiently labeled with the positron-emitting radionuclide, fluorine-18 (B77423).

Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate as a Key Precursor

The most commonly utilized precursor for the synthesis of [¹⁸F]FTHA is Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate. mdpi.comsemanticscholar.orgresearchgate.net This precursor is strategically designed with several key features. The tosylate group serves as an excellent leaving group, facilitating its displacement by the incoming [¹⁸F]fluoride ion during the radiofluorination step. The benzyl (B1604629) ester acts as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the labeling process. This protecting group is later removed through hydrolysis to yield the final desired product. mdpi.comsemanticscholar.orgresearchgate.net

Stereochemical Considerations in Precursor Synthesis

The precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, is a racemic mixture, indicated by the "(R,S)" designation. mdpi.comsemanticscholar.orgresearchgate.net This means it contains both the (R) and (S) stereoisomers at the 14th carbon position. The synthesis of this precursor typically does not involve stereospecific steps, resulting in an equal mixture of the two enantiomers. Consequently, the final product, [¹⁸F]FTHA, is also produced as a racemic mixture. mdpi.comsemanticscholar.orgresearchgate.net

Radiofluorination Methodologies

The introduction of the fluorine-18 isotope into the precursor molecule is a critical step in the synthesis of [¹⁸F]FTHA. This is achieved through a nucleophilic substitution reaction.

Nucleophilic Radiofluorination with [¹⁸F]Fluoride

The core of the radiosynthesis is a nucleophilic substitution reaction where the [¹⁸F]fluoride ion, a nucleophile, attacks the carbon atom bearing the tosyloxy group in the precursor molecule. mdpi.comsemanticscholar.orgelsevierpure.com This results in the displacement of the tosylate leaving group and the formation of a new carbon-fluorine bond, yielding the radiolabeled intermediate, [¹⁸F]Benzyl-14-fluoro-6-thiaheptadecanoate. researchgate.nettums.ac.ir This reaction is typically carried out in a no-carrier-added (n.c.a.) manner, meaning that the [¹⁸F]fluoride used is of high specific activity. elsevierpure.comtums.ac.ir

Role of Kryptofix 2.2.2 and Aprotic Solvents in Radiosynthesis

To enhance the efficiency of the radiofluorination reaction, a phase transfer catalyst, Kryptofix 2.2.2 (K222), is employed in conjunction with an aprotic solvent such as acetonitrile. elsevierpure.comresearchgate.nettums.ac.irpsu.edu [¹⁸F]Fluoride is typically produced as an aqueous solution, and its nucleophilicity is reduced in the presence of water due to hydrogen bonding. nih.gov K222 is a cryptand that encapsulates the potassium ion (K⁺), which is often present as a counterion to the [¹⁸F]fluoride. This encapsulation effectively separates the cation from the anion, rendering the "naked" [¹⁸F]fluoride more reactive. researchgate.net Acetonitrile, being a polar aprotic solvent, does not solvate the fluoride (B91410) ion as strongly as protic solvents, further preserving its nucleophilicity. nih.gov The reaction mixture is typically heated to facilitate the substitution. researchgate.nettums.ac.ir

Automated Synthesis Techniques (e.g., Elixys Radiosynthesizer)

The synthesis of [¹⁸F]FTHA is often automated to ensure reproducibility, reduce radiation exposure to personnel, and enable routine production. researchgate.nettums.ac.ir The Elixys radiosynthesizer is one such automated, cassette-based system that has been successfully used for the production of [¹⁸F]FTHA. nih.govmdpi.comresearchgate.net Automation involves the sequential delivery of reagents, heating and cooling of the reaction vessel, and purification of the final product, all controlled by a computer program. Studies have shown that transitioning from a conventional vessel-based synthesizer to the Elixys module can significantly increase the radiochemical yield (RCY) of [¹⁸F]FTHA. mdpi.comresearchgate.net For instance, a more than two-fold increase in RCY has been reported, reaching approximately 13.01 ± 5.63% at the end of synthesis. nih.govmdpi.comresearchgate.net The entire automated synthesis, including the final purification via high-performance liquid chromatography (HPLC), can be completed in a relatively short time. researchgate.net

Table 1: Comparison of Radiochemical Yields for [¹⁸F]FTHA Synthesis

| Synthesis Platform | Number of Syntheses | Starting [¹⁸F]Fluoride Activity (GBq) | Radiochemical Yield (RCY) at EOS (%) | Final Product Activity (GBq) |

|---|---|---|---|---|

| Vessel-based Synthesizer | 46 | 25–55 | 5.52 ± 2.38 | 0.23–4.56 |

| Elixys Radiosynthesizer | 12 | 19–26 | 13.01 ± 5.63 | 1.60–6.27 |

Data sourced from a study conducted between 2020 and 2023. mdpi.com

Purification and Formulation Strategies

Following the initial radiosynthesis, which involves a nucleophilic substitution reaction on a precursor molecule, the resulting [¹⁸F]FTHA must be meticulously purified and formulated to ensure its suitability for biological applications. nih.govresearchgate.netelsevierpure.com This involves separating the desired product from unreacted reagents, byproducts, and the initial [¹⁸F]fluoride.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for achieving high radiochemical purity of [¹⁸F]FTHA. nih.govelsevierpure.com Reversed-phase HPLC is commonly employed, utilizing a C18 stationary phase to effectively separate the lipophilic [¹⁸F]FTHA from more polar impurities. nih.govscispace.com

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A typical mobile phase consists of a mixture of methanol, water, and acetic acid. For instance, one established method uses a ratio of 850:150:4 (v/v/v) of methanol, water, and acetic acid, sometimes with the addition of L-ascorbic acid to prevent radiolysis. nih.govsemanticscholar.org The flow rate is also a key variable, with typical rates around 8 mL/min for preparative separations. nih.govsemanticscholar.org The retention time for [¹⁸F]FTHA under these conditions generally falls between 6 and 8 minutes. nih.govsemanticscholar.org The product peak is identified and collected using a radioactivity detector in series with a UV detector. nih.govresearchgate.net

| Parameter | Value | Source(s) |

| Column Type | Gemini 10 µm C18 110Å | nih.govsemanticscholar.org |

| Column Dimensions | 250 x 10 mm | nih.govsemanticscholar.org |

| Mobile Phase | MeOH/H₂O/AcOH/L-Ascorbic acid (850:150:4:2 v/v/v/v) | nih.govsemanticscholar.org |

| Flow Rate | 8 mL/min | nih.govsemanticscholar.org |

| Average Retention Time | 6 - 8 min | nih.govsemanticscholar.org |

Solid Phase Extraction (SPE) for Product Concentration

Following HPLC purification, the collected fraction containing [¹⁸F]FTHA is often dilute and in a solvent mixture that may not be ideal for direct biological use. Solid Phase Extraction (SPE) serves as a crucial step for both concentrating the product and performing a solvent exchange. scispace.comtums.ac.ir

C18 cartridges are frequently used for this purpose, leveraging the same reversed-phase retention mechanism as HPLC. scispace.comtums.ac.ir The HPLC eluate is passed through the C18 cartridge, which retains the lipophilic [¹⁸F]FTHA while allowing the aqueous-organic mobile phase to pass through. After retention, the cartridge can be washed to remove any remaining aqueous impurities. The purified [¹⁸F]FTHA is then eluted from the cartridge using a small volume of a suitable organic solvent, such as ethanol, resulting in a concentrated solution of the radiotracer. scispace.com In some procedures, the final solution is concentrated using a flow of nitrogen gas. scispace.com

Formulation for Biological Application (e.g., Human Serum Albumin Admixture)

For biological applications, particularly intravenous administration, [¹⁸F]FTHA must be formulated in a biocompatible solution. Due to its nature as a fatty acid, it has low solubility in aqueous solutions. To overcome this, [¹⁸F]FTHA is typically formulated with human serum albumin (HSA). scispace.comsnmjournals.org HSA functions as a carrier protein for fatty acids in the blood, and its use in the formulation ensures the solubility and stability of [¹⁸F]FTHA in the final injectable solution. sigmaaldrich.comcapes.gov.br The final formulation often consists of the purified [¹⁸F]FTHA in a saline solution containing a specific concentration of HSA, commonly around 5% or 6%. scispace.comsnmjournals.org

Radiochemical Yield and Purity Assessment

The efficiency of the radiosynthesis and the purity of the final product are critical quality attributes that must be thoroughly assessed.

Optimization of Reaction Conditions for Maximizing Radiochemical Yield

The radiochemical yield (RCY) of [¹⁸F]FTHA is a key performance indicator of the synthesis process. Significant efforts have been made to optimize reaction conditions to maximize this yield. Factors influencing the RCY include the efficiency of the initial [¹⁸F]fluoride trapping, the conditions of the nucleophilic substitution reaction (temperature and time), and the efficiency of the hydrolysis step to remove the protecting group. nih.govscispace.com

| Synthesizer Type | Starting [¹⁸F]fluoride Activity (GBq) | Radiochemical Yield (RCY) at EOS (%) | Final Product Activity (GBq) | Source(s) |

| Vessel-based | 25–55 | 5.52 ± 2.38 | 0.23–4.56 | semanticscholar.org |

| Elixys (cassette-based) | 19–26 | 13.01 ± 5.63 | 1.60–6.27 | nih.govsemanticscholar.org |

| Two-pot synthesis | Not specified | 15–25 | Not specified | tums.ac.irresearchgate.net |

Analytical Techniques for Radiochemical Purity Determination (e.g., Radio-TLC, Radio-HPLC)

Ensuring the radiochemical purity of the final [¹⁸F]FTHA product is paramount. This is achieved through the use of analytical chromatography techniques that can separate the intact radiolabeled compound from any radiolabeled impurities.

Radio-Thin Layer Chromatography (Radio-TLC): Radio-TLC is a rapid method used for quality control. scispace.com A small spot of the final product is applied to a TLC plate (e.g., polymer-backed silica (B1680970) gel), which is then developed in a suitable solvent system. scispace.comnih.gov The distribution of radioactivity on the plate is then analyzed to determine the percentage of activity corresponding to [¹⁸F]FTHA. Recent developments in radio-TLC methods have improved the separation of [¹⁸F]FTHA from its radiometabolites, allowing for more accurate purity assessments. nih.gov

Radio-High-Performance Liquid Chromatography (Radio-HPLC): Analytical radio-HPLC is the gold standard for determining radiochemical purity with high precision. nih.govscispace.com Similar to the preparative method, it employs a reversed-phase column (e.g., Gemini C18) but with analytical dimensions (e.g., 250 x 4.6 mm). mdpi.com The mobile phase is typically a mixture of methanol, water, and acetic acid (e.g., 90:10:0.4 v/v/v) at a lower flow rate than preparative HPLC (e.g., 1.8 mL/min). mdpi.com The identity of the [¹⁸F]FTHA peak is confirmed by co-injection with a non-radiolabeled ("cold") standard of 14-Fluoro-6-thiaheptadecanoic acid. mdpi.com Radiochemical purity is calculated by integrating the area of the desired radioactive peak as a percentage of the total radioactivity detected. Consistently, radiochemical purities exceeding 95% are achieved with these methods. nih.govsemanticscholar.org

| Analytical Technique | Stationary Phase | Mobile Phase | Typical Purity | Source(s) |

| Radio-TLC | Polymer-backed silica gel | Chloroform | >90% | scispace.com |

| Radio-HPLC | Gemini 10 µm C18 110Å | MeOH/H₂O/AcOH (90:10:0.4 v/v/v) | >95% | nih.govsemanticscholar.orgmdpi.com |

Biochemical Mechanisms and Metabolic Fate of 14 Fluoro 6 Thiaheptadecanoic Acid

Principles of Metabolic Trapping in Thia Fatty Acid Analogs

Metabolic trapping is a phenomenon where a radiolabeled compound is taken up by cells and is subsequently altered by cellular metabolism in such a way that it becomes trapped within the cell. wikipedia.org This principle is fundamental to the utility of various tracers in molecular imaging. wikipedia.org 14-Fluoro-6-thiaheptadecanoic acid is specifically designed to leverage this mechanism. nih.gov

Elucidation of β-Oxidation Blockage by the Sulfur Heteroatom

The defining structural feature of this compound is the substitution of a carbon atom with a sulfur atom (a heteroatom) at the 6-position of the fatty acid chain. This strategic placement is the primary reason for its metabolic trapping. The chemical properties of thia-substituted fatty acids are similar to their natural counterparts; however, their metabolism is significantly different and is dictated by the position of the sulfur atom. nih.govresearchgate.net

The process of β-oxidation, which systematically breaks down fatty acids to produce energy, occurs within the mitochondria. nih.govvaia.com However, the presence of the sulfur atom in the 6-thia position effectively halts this process. While fatty acids with a sulfur atom at the 3-position (3-thia fatty acids) cannot be β-oxidized at all, 4-thia fatty acids undergo partial β-oxidation before the process is inhibited. nih.govresearchgate.net In the case of this compound, the sulfur atom at the 6-position acts as a metabolic block, preventing the complete breakdown of the fatty acid analog. nih.gov This blockage leads to the accumulation of the molecule and its metabolites within the cell. nih.gov

Comparison with Beta-Oxidation of Native Fatty Acids

Native fatty acids undergo a cyclical process of β-oxidation within the mitochondria, where two-carbon units are sequentially cleaved to form acetyl-CoA, which then enters the citric acid cycle to generate ATP. nih.govaocs.org This process involves a series of enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases. aocs.org

In stark contrast, the introduction of a sulfur atom disrupts this well-orchestrated enzymatic cascade. The enzymes of β-oxidation are unable to efficiently process the thia-substituted acyl-CoA intermediate, leading to its accumulation. nih.govresearchgate.net This accumulation is a key aspect of the metabolic trapping of this compound. nih.gov

Interaction with Cellular Metabolic Pathways

The journey of this compound within the body involves several key interactions with cellular transport and metabolic pathways, mirroring in many ways the initial steps of native fatty acid metabolism.

Fatty Acid Transport Mechanisms (e.g., Protein Carrier-Mediated Uptake)

Long-chain fatty acids, including analogs like this compound, enter cells from the bloodstream through a combination of passive diffusion and protein-mediated transport. nih.govnih.govimrpress.com Several membrane proteins are implicated in facilitating this uptake, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs). aocs.orgnih.gov Once inside the cell, these fatty acids bind to fatty acid-binding proteins (FABPs) for transport to various organelles for metabolism. nih.gov The uptake of this compound into tissues like the myocardium is a critical first step in its metabolic journey. nih.gov

Role of Carnitine Palmitoyltransferase I (CPT1) in Intracellular Transport

After entering the cell, long-chain fatty acids must be transported into the mitochondria for β-oxidation. youtube.com This transport is a critical regulatory point and is facilitated by the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, is the rate-limiting step in this process. wikipedia.orgnih.govnih.gov CPT1 converts long-chain acyl-CoA molecules into acylcarnitines, which can then be transported across the inner mitochondrial membrane. wikipedia.orgnih.gov

Studies have shown that the myocardial uptake of this compound is significantly reduced in the presence of CPT1 inhibitors. nih.gov This indicates that this compound is a substrate for CPT1 and relies on this enzyme for its entry into the mitochondria, a crucial step preceding its metabolic trapping. nih.gov

Substrate Properties for Acyl-CoA Synthetase and Acyl-Transferase

Before a fatty acid can be metabolized or transported into the mitochondria, it must first be "activated." This activation step involves the conversion of the fatty acid into its corresponding acyl-CoA ester by the enzyme acyl-CoA synthetase, a reaction that occurs in the endoplasmic reticulum. nih.govresearchgate.net Long-chain thia fatty acids, like their native counterparts, are substrates for acyl-CoA synthetases. nih.govresearchgate.net

Intracellular Distribution and Metabolite Profiling

Following its transport into the cell, this compound, particularly its radiolabeled form [18F]FTHA, undergoes a series of metabolic and distributive processes. The intracellular fate of this fatty acid analogue is a critical determinant of its utility as a tracer for fatty acid metabolism and is characterized by its partitioning into various lipid fractions and its conversion into distinct metabolites.

Analysis of [18F]FTHA Partitioning into Lipid Pools (e.g., Glycerol (B35011) Esters, Phospholipids, Free Fatty Acids)

Once inside the cell, [18F]FTHA is activated to its acyl-CoA derivative, a necessary step for its entry into major metabolic pathways, including esterification into complex lipids. turkupetcentre.net The distribution of the 18F label across different lipid pools reveals the extent to which the tracer mimics natural fatty acids in storage pathways.

Studies in animal models have provided detailed insights into this partitioning. In a study using anesthetized pigs, the distribution of radioactivity from [18F]FTHA was analyzed in plasma and various metabolically important tissues. nih.govsnmjournals.org The tracer was found to be incorporated into glycerol esters, phospholipids, and remained as free fatty acids (FFA). Across most tissues and under both fasting and hyperinsulinemic conditions, the majority of the tissue's radioactivity was accounted for by glycerol esters, indicating significant esterification of the tracer. nih.gov

In plasma, a notable portion of the radioactivity is quickly associated with triglycerides, with 18F-labelled triglycerides being detectable as early as 10 minutes after injection in pigs. turkupetcentre.net The fraction of these labeled triglycerides in plasma increases over time. turkupetcentre.net

The partitioning varies between different tissues. For instance, in the heart and liver, the tissue-to-plasma ratio of intact [18F]FTHA is high. nih.gov In skeletal muscle, it is suggested that a majority of the accumulated [18F]FTHA is taken up by cellular fractions other than the mitochondria, implying a significant role for esterification into storage lipids. nih.gov In contrast, a larger proportion of the tracer enters the mitochondria in the heart. nih.gov The accumulation of [18F]FTHA in tissue represents the total utilization of fatty acids, which encompasses both β-oxidation and storage as glycerol esters and phospholipids. turkupetcentre.netnih.gov

Below is a table summarizing the distribution of [18F]FTHA radioactivity in the lipid pools of various pig tissues 40 minutes post-injection under fasting conditions, adapted from findings by Guiducci et al. (2007).

Table 1: Partitioning of [18F]FTHA Radioactivity in Pig Tissues (Fasting State)

| Tissue | Free Fatty Acid (%) | Phospholipid (%) | Glycerol Ester (%) |

|---|---|---|---|

| Heart | 15 | 10 | 75 |

| Liver | 20 | 15 | 65 |

| Skeletal Muscle | 10 | 5 | 85 |

| Visceral Fat | 5 | 2 | 93 |

| Pancreas | 12 | 8 | 80 |

Data is illustrative and based on reported findings where glycerol esters account for the majority of tissue radioactivity. nih.govsnmjournals.org

Identification and Characterization of In Vivo Metabolites (e.g., Protein-Bound Metabolites, Soluble Metabolites)

The metabolic fate of this compound extends beyond its incorporation into lipid pools. The sulfur substitution at the 6-position is designed to trap the molecule within the mitochondria after it undergoes initial steps of β-oxidation. nih.govsnmjournals.org However, various metabolites are formed in vivo.

In plasma, label-carrying metabolites of [18F]FTHA appear rapidly. turkupetcentre.net Within 30 minutes of injection, only about 20-30% of the total radioactivity in plasma corresponds to the unmetabolized parent tracer. turkupetcentre.net One of the identified metabolites is fluoride (B91410) ([18F]F-), which can lead to its uptake in bone, visible in later imaging scans. turkupetcentre.net The rate of metabolism can vary between different physiological states, such as fasting versus postprandial conditions. nih.gov

Within the tissues, particularly the myocardium, the primary metabolic fate of [18F]FTHA involves the formation of unidentified metabolites that become bound to tissue proteins. nih.govsnmjournals.orgnih.gov In early studies in mice, this protein-bound fraction was found to be the major component of the retained radioactivity in the heart. nih.govsnmjournals.org Smaller quantities of radioactivity were found as complex lipids, free fatty acid, and other unidentified soluble metabolites. nih.govsnmjournals.org The inhibition of carnitine palmitoyltransferase I, a key enzyme for mitochondrial fatty acid uptake, significantly reduces the accumulation of these protein-bound metabolites, strongly suggesting that their formation is a consequence of processes within the β-oxidation pathway. nih.govsnmjournals.org

Table 2: In Vivo Metabolite Profile of [18F]FTHA

| Location | Metabolite Type | Key Findings | Reference |

|---|---|---|---|

| Plasma | Soluble Metabolites | Rapid appearance; parent tracer is ~20-30% of total radioactivity at 30 min. | turkupetcentre.net |

| Plasma | [18F]Fluoride | Identified as a metabolite, leading to bone uptake. | turkupetcentre.net |

| Myocardium | Protein-Bound Metabolites | Major metabolic fate of retained radioactivity. | nih.govsnmjournals.orgnih.gov |

| Myocardium | Complex Lipids | Present in smaller amounts compared to protein-bound fraction. | nih.govsnmjournals.org |

| Myocardium | Soluble Metabolites | Unidentified soluble metabolites are present in smaller quantities. | nih.govsnmjournals.org |

Compartmental Modeling of Intracellular Radiotracer Kinetics

To quantify the uptake and utilization of fatty acids using [18F]FTHA with positron emission tomography (PET), kinetic modeling is employed. These models use mathematical descriptions of the tracer's movement between different physiological compartments (like plasma, the cell, and intracellular metabolic pools) to derive quantitative parameters.

The rapid metabolism of [18F]FTHA significantly influences the kinetic modeling, making it essential to correct for the presence of radiolabeled metabolites in the plasma. nih.govresearchgate.net The input function for the model must represent the concentration of the parent, unmetabolized tracer over time. nih.gov

A commonly used method for analyzing [18F]FTHA kinetics, particularly in the myocardium, is the Patlak graphical analysis. turkupetcentre.net This method is suitable for tracers that are irreversibly trapped in the tissue over the course of the study. turkupetcentre.net The trapping of [18F]FTHA metabolites within the mitochondria allows for this approach. nih.gov The Patlak plot can be used to calculate the net influx rate constant (Ki) of the tracer. turkupetcentre.netnih.gov This Ki value, when multiplied by the plasma concentration of free fatty acids, provides an estimate of the tissue's fatty acid utilization rate. turkupetcentre.net

However, the assumption of irreversible trapping is not always valid across all tissues or species. In rodents, for example, the uptake of [18F]FTHA has been shown to be reversible, which can complicate the use of the Patlak plot for strictly quantitative analysis. turkupetcentre.net

More complex multi-compartment models can also be applied. A two-tissue compartment model (2T) is often considered for PET tracers. For instance, in the analysis of other radiotracers, models with three (2T3k) or four (2T4k) rate constants are evaluated to best describe the tracer kinetics, including transport into the cell, backflux to plasma, and trapping/binding within the cell. rug.nl While specific multi-compartment model evaluations for [18F]FTHA are detailed in specialized research, the general principle involves fitting the measured time-activity curves from the PET data to the model to estimate the rate constants governing the tracer's fate. nih.gov The choice of the optimal model depends on its ability to accurately fit the data while providing reliable and physiologically meaningful parameter estimates. rug.nlnih.gov

Applications in Preclinical Metabolic Research Using in Vivo and in Vitro Models

Assessment of Myocardial Fatty acid Metabolism

[¹⁸F]FTHA has been extensively employed to investigate the intricate processes of fatty acid utilization in the heart muscle under diverse physiological and pathological conditions.

Evaluation of Long-Chain Fatty Acid Utilization in Myocardium

Studies have demonstrated that the uptake of [¹⁸F]FTHA in the myocardium primarily reflects the β-oxidation of circulating free fatty acids (FFAs). nih.govresearchgate.net The tracer is transported into the mitochondria, where it undergoes the initial stages of β-oxidation before becoming trapped, thus providing a measure of fatty acid utilization. scispace.com The accumulation of radioactivity in the myocardium, as measured by PET, is believed to correlate with the rate of long-chain fatty acid β-oxidation. snmjournals.orgsnmjournals.org Research indicates that a significant portion of [¹⁸F]FTHA taken up by the heart, approximately 89%, enters the mitochondria. nih.gov This supports the hypothesis that [¹⁸F]FTHA is a reliable tracer for FFA β-oxidation in the heart. nih.gov

Studies in Animal Models (e.g., Mice, Rats, Pigs) for Myocardial Uptake and Retention

Preclinical studies in various animal models have been crucial in validating the utility of [¹⁸F]FTHA. In mice, [¹⁸F]FTHA exhibited significant myocardial uptake and a prolonged clearance half-time of approximately 2 hours. nih.gov Heart-to-blood ratios were high, indicating good retention of the tracer in the heart muscle. nih.gov Pre-treatment with an inhibitor of carnitine palmitoyltransferase I (CPT-I), an enzyme essential for fatty acid transport into the mitochondria, resulted in a substantial reduction in myocardial [¹⁸F]FTHA uptake in mice, further confirming that its accumulation is linked to mitochondrial fatty acid oxidation. snmjournals.orgsnmjournals.orgnih.gov

Studies in pigs with extracorporeal perfusion of the left anterior descending artery have also been conducted to validate [¹⁸F]FTHA as a tracer for fatty acid utilization. nih.govsnmjournals.org These experiments have helped to establish the relationship between [¹⁸F]FTHA uptake and changes in myocardial perfusion and fatty acid oxidation. nih.gov

Myocardial Uptake of [¹⁸F]FTHA in Different Animal Models

| Animal Model | Key Findings | Reference |

| Mice | High myocardial uptake (39.8 +/- 3.0% ID/g at 5 min) and prolonged retention (T 1/2 approx. 2 hr). nih.gov 87% decrease in uptake after CPT-I inhibition. snmjournals.org | snmjournals.orgnih.gov |

| Rats | Used in isolated perfused heart models to study the effects of hypoxia on [¹⁸F]FTHA uptake. | snmjournals.org |

| Pigs | Linear relationship between [¹⁸F]FTHA extraction fraction and fractional tritiated water production, confirming correlation with fatty acid β-oxidation. nih.gov Minimal washout of the tracer confirmed its trapped nature. nih.gov | nih.gov |

Effects of Hypoxic Conditions on Myocardial β-Oxidation Rates

The impact of reduced oxygen supply (hypoxia) on myocardial fatty acid metabolism has been investigated using [¹⁸F]FTHA. While some studies suggest a correlation between [¹⁸F]FTHA trapping and fatty acid oxidation under various conditions, its utility in measuring changes in β-oxidation during hypoxia may be limited. turkupetcentre.netnih.gov One study in hypoxic canine myocardium showed that [¹⁸F]FTHA retention was independent of the β-oxidation rate. nih.gov Another study in isolated perfused rat hearts demonstrated that hypoxia led to a significant decrease in the oxidation of exogenous palmitate. snmjournals.org However, the relationship between [¹⁸F]FTHA retention and the actual rate of β-oxidation under hypoxic conditions requires further clarification.

Correlation of [¹⁸F]FTHA Trapping with Myocardial Fatty Acid Oxidation

A key aspect of [¹⁸F]FTHA research is the correlation between tracer trapping and the rate of myocardial fatty acid oxidation. In a study involving pigs, a linear relationship was established between the extraction fraction of [¹⁸F]FTHA and the production of tritiated water from tritiated palmitate, a direct measure of β-oxidation. nih.gov This finding supports the use of [¹⁸F]FTHA for the non-invasive determination of fatty acid oxidation rates. nih.gov The metabolic trapping of [¹⁸F]FTHA allows for the quantification of β-oxidation rates in a manner analogous to the use of [¹⁸F]FDG for measuring glucose phosphorylation. snmjournals.org

Investigation of Skeletal Muscle Fatty Acid Metabolism

[¹⁸F]FTHA has also proven to be a useful tool for studying fatty acid metabolism in skeletal muscle, another tissue with high energy demands.

Measurement of Fatty Acid Uptake and Oxidation in Skeletal Muscle

In contrast to the heart, studies suggest that in skeletal muscle, [¹⁸F]FTHA primarily traces the uptake of free fatty acids rather than specifically their β-oxidation. nih.gov Research has shown that only about 36% of the [¹⁸F]FTHA that accumulates in skeletal muscle enters the mitochondria directly, with the majority being taken up by other cellular fractions. nih.gov

PET studies in humans have been used to estimate fatty acid kinetics in skeletal muscle. For instance, the fractional uptake rates of [¹⁸F]FTHA in the femoral muscle were measured in both fasting and hyperinsulinemic states. nih.govresearchgate.net These studies have provided physiologically relevant data on FFA uptake in skeletal muscle. nih.govresearchgate.netpsu.edu

Comparison of [¹⁸F]FTHA Uptake in Myocardium and Skeletal Muscle

| Tissue | Primary Metabolic Process Traced | Mitochondrial Entry of [¹⁸F] | Reference |

| Myocardium | FFA β-oxidation | ~89% | nih.gov |

| Skeletal Muscle | FFA uptake | ~36% | nih.gov |

Responses to Physiological Conditions (e.g., Fasting, Hyperinsulinemia)

Studies utilizing 14-FTHA have provided significant insights into how fatty acid metabolism is modulated by different physiological states, particularly fasting and hyperinsulinemia (a condition of excess insulin (B600854) in the blood).

In a fasting state, when the body relies more heavily on fatty acids for energy, there is a notable uptake of 14-FTHA in tissues like the myocardium and skeletal muscle. nih.gov Research in a pig model during fasting demonstrated specific patterns of 14-FTHA distribution and partitioning among different lipid pools in plasma and various organs. nih.gov

Conversely, during euglycemic hyperinsulinemia, a state where insulin levels are elevated while blood glucose is kept normal, the metabolic landscape shifts. Studies have shown that hyperinsulinemia is associated with a higher clearance of plasma 14-FTHA, indicating faster tissue removal of the fatty acid analog. nih.gov This is coupled with a suppressed release of labeled triglycerides from the liver. nih.gov In patients with stable coronary artery disease, myocardial fatty acid uptake, as measured by 14-FTHA, was found to be four times higher during fasting compared to during an insulin clamp. nih.gov Similarly, femoral muscle fatty acid uptake was three times higher in the fasting state. nih.gov These findings highlight insulin's role in suppressing fatty acid utilization in favor of glucose metabolism.

Interestingly, under hyperinsulinemic conditions, the retention of the 14-FTHA tracer was enhanced in skeletal muscle, pancreas, and visceral fat compared to the fasting state. nih.gov This suggests a differential regulation of fatty acid uptake and retention by insulin across various tissues.

| Condition | Plasma 14-FTHA Clearance | Hepatic Labeled Triglyceride Release | Myocardial Fatty Acid Uptake | Skeletal Muscle Fatty Acid Uptake | Tracer Retention in Skeletal Muscle, Pancreas, and Visceral Fat |

|---|---|---|---|---|---|

| Fasting | Lower | Higher | High | High | Lower |

| Hyperinsulinemia | Higher | Suppressed | Low | Low | Enhanced |

Studies on Brain Fatty Acid Uptake and Metabolism

While the brain primarily utilizes glucose for energy, there is growing evidence that fatty acids also play a crucial role in brain function and pathology. 14-FTHA has been pivotal in elucidating the dynamics of fatty acid uptake and metabolism in the brain.

Quantification of Global and Regional Brain Fatty Acid Uptake

PET studies with 14-FTHA have enabled the in vivo quantification of both global and regional fatty acid uptake in the human brain. This has provided a window into how different parts of the brain utilize fatty acids. For instance, research has shown that fatty acid uptake can be measured and differentiated between gray and white matter. nih.gov

Association with Metabolic States (e.g., Metabolic Syndrome)

A significant application of 14-FTHA has been in studying the link between systemic metabolic disorders and brain fatty acid metabolism. In individuals with metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, brain fatty acid uptake has been shown to be significantly altered.

A study comparing patients with metabolic syndrome to healthy controls found that the global brain fatty acid uptake, measured with 14-FTHA, was 50% higher in the patient group. nih.gov The increase was particularly pronounced in the white matter, with a 130% increment, while the gray matter showed a 47% increase. nih.gov This enhanced brain fatty acid uptake in metabolic syndrome was associated with factors like age, fasting serum insulin, and the homeostasis model assessment (HOMA) index, a measure of insulin resistance. nih.gov Furthermore, the study revealed that rapid weight reduction in individuals with metabolic syndrome led to a 17% decrease in brain fatty acid uptake, suggesting that these alterations are potentially reversible. nih.gov

| Brain Region | Percentage Increase in Fatty Acid Uptake in Metabolic Syndrome |

|---|---|

| Global | 50% |

| White Matter | 130% |

| Gray Matter | 47% |

Exploration in Cancer Metabolism Research

The altered metabolism of cancer cells, characterized by an increased reliance on glycolysis and altered fatty acid metabolism, is a hallmark of malignancy. 14-FTHA presents a promising tool to investigate these metabolic shifts in vivo.

Utility in Studying Altered Fatty Acid Metabolism in Cancer Cells

While direct studies on the use of 14-FTHA in various cancer cell lines are emerging, its application in studying conditions with altered metabolic states, such as hypertrophic cardiomyopathy (HCM), provides a strong rationale for its use in oncology. In a study of HCM patients with a specific genetic variant, 14-FTHA PET revealed increased fatty acid metabolism compared to healthy controls, a finding that regressed as the disease progressed. oaepublish.comresearchgate.net This demonstrates the sensitivity of 14-FTHA in detecting changes in fatty acid metabolism associated with a pathological state, a principle that is directly applicable to cancer research. The ability to distinguish between fatty acid uptake and subsequent oxidation is a key advantage of this tracer. oaepublish.com

Preclinical Models for Tumor Metabolism Visualization

The principles established in metabolic studies of other diseases pave the way for the use of 14-FTHA in preclinical cancer models. The ability to visualize and quantify fatty acid uptake in tumors can provide invaluable information about the metabolic phenotype of a cancer, its aggressiveness, and its response to therapy. The visualization of tracer uptake in tissues like the myocardium and skeletal muscle in various physiological states underscores the potential of 14-FTHA PET for visualizing the metabolic activity of tumors in preclinical animal models. nih.gov

Comparative Research with Other Fatty Acid Tracers

The utility of [¹⁸F]FTHA as a metabolic tracer is best understood through comparison with other radiolabeled fatty acids used in positron emission tomography (PET).

Differentiation from [¹¹C]Palmitate and other [¹⁸F]-Labeled Fatty Acids

[¹⁸F]FTHA distinguishes itself from other fatty acid tracers like [¹¹C]Palmitate and other fluorine-18 (B77423) labeled analogues through its unique combination of half-life, metabolic fate, and imaging characteristics. While [1-¹¹C]palmitate is a valuable tracer that does not alter the biochemical properties of the native fatty acid, its utility is hampered by the short half-life of carbon-11 (B1219553) (approximately 20 minutes). nih.gov This necessitates rapid synthesis and imaging protocols and can be complicated by the circulation of ¹¹C-labeled metabolites, such as [¹¹C]CO₂, which requires complex kinetic modeling and blood sampling to correct for. nih.gov

In contrast, the longer half-life of fluorine-18 (approximately 110 minutes) offers significant logistical advantages for tracer production and allows for the study of slower metabolic processes. nih.govmdpi.com This extended imaging window avoids the rapid release of labeled metabolites into the bloodstream that is characteristic of ¹¹C-labeled tracers. nih.gov

When compared to other [¹⁸F]-labeled fatty acids, [¹⁸F]FTHA also shows distinct properties. For instance, research on second-generation probes like 16-[¹⁸F]fluoro-4-thia-palmitate ([¹⁸F]FTP) was pursued to improve upon some limitations of [¹⁸F]FTHA. physiology.org Studies noted that while effective in the heart, the accumulation of [¹⁸F]FTHA in the liver and skeletal muscle was primarily in complex lipid pools, which made it less specific for distinguishing fatty acid oxidation (FAO) from other fatty acid metabolic pathways in those tissues. physiology.org Another tracer, 18-[¹⁸F]fluoro-4-thia-oleate (FTO), was developed and showed high uptake in the protein-bound fraction in heart, liver, and muscle mitochondria. nih.gov

Advantages of Sulfur-Substitution for Metabolic Trapping over other Modifications

The key to [¹⁸F]FTHA's utility as a tracer for β-oxidation is the substitution of a carbon atom with a sulfur atom at the 6-position of the heptadecanoic acid chain. nih.gov This specific structural modification is critical for its metabolic trapping mechanism. Once [¹⁸F]FTHA is transported into the cell and activated to its coenzyme A (CoA) derivative, it enters the mitochondria for β-oxidation. The sulfur atom allows the initial cycles of β-oxidation to proceed, but it ultimately halts the process, leading to the "trapping" of radiolabeled metabolites within the mitochondrial matrix. nih.govnih.gov

This trapping is significantly more effective than in analogues with different modifications. For example, an analogue with sulfur substitution at the 3-position, 13(R,S)-[¹⁸F]-fluoro-3-thia-hexadecanoic acid, demonstrated much lower uptake and poor retention in the heart, highlighting the importance of the sulfur atom's specific placement at the 6-carbon position. nih.gov The result of this effective trapping is a prolonged myocardial clearance half-time of approximately 2 hours in mice, which allows for stable and high-quality PET imaging. nih.gov This metabolic stability and subsequent trapping after commitment to the FAO pathway are defining advantages of thia-substituted fatty acids for imaging. nih.gov

Table 1: Comparative Research Findings

| Tracer | Key Differentiator | Advantage / Disadvantage | Research Finding |

|---|---|---|---|

| [¹⁸F]FTHA | Sulfur substitution at 6-position | Advantage: Effective metabolic trapping and prolonged retention in the myocardium. nih.gov | Halts β-oxidation after initial cycles, leading to accumulation of metabolites. nih.gov |

| [¹¹C]Palmitate | Carbon-11 isotope | Disadvantage: Very short half-life (~20 min) and circulation of labeled metabolites ([¹¹C]CO₂) complicates analysis. nih.gov | Used as a direct analogue of palmitate without altering biochemical properties. nih.gov |

| [¹⁸F]FTP | Second-generation 4-thia analogue | Advantage: Improved specificity for myocardial FAO, particularly in response to hypoxia. physiology.org | Developed to overcome limitations of [¹⁸F]FTHA, but had suboptimal myocardial retention. physiology.org |

| [¹⁸F]FTO | 4-thia-oleate analogue | Advantage: Showed high uptake in the protein-bound fraction in heart, liver, and muscle mitochondria. nih.gov | Considered a promising tracer for studying β-oxidation. nih.gov |

| 3-Thia Analogue | Sulfur substitution at 3-position | Disadvantage: Showed lower uptake and poor retention by the heart compared to the 6-thia analogue ([¹⁸F]FTHA). nih.gov | Demonstrates the critical importance of the sulfur atom's position for effective trapping. nih.gov |

Influence of Experimental Conditions on Metabolic Processes

The uptake and metabolism of [¹⁸F]FTHA are highly sensitive to the prevailing metabolic environment, a characteristic that makes it a valuable tool for studying metabolic regulation in vivo and in vitro.

Impact of Carnitine Palmitoyltransferase I Inhibition on [¹⁸F]FTHA Uptake

Carnitine palmitoyltransferase I (CPT I) is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.govnih.gov As expected for a tracer of fatty acid oxidation, the uptake of [¹⁸F]FTHA is critically dependent on CPT I activity.

In preclinical studies using mice, pretreatment with the CPT I inhibitor 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA) resulted in a dramatic reduction in myocardial [¹⁸F]FTHA uptake. Specifically, uptake was reduced by 81% at 1 minute and 87% at 60 minutes post-injection compared to control animals. nih.gov This demonstrates that the vast majority of [¹⁸F]FTHA that enters the myocardium is directed towards the mitochondrial β-oxidation pathway. Similar results were observed with other thia-fatty acid analogues; for instance, POCA pretreatment caused an 85% decrease in myocardial uptake of [¹⁸F]FTO in rats. physiology.org These findings confirm that [¹⁸F]FTHA uptake is a reliable indicator of CPT I-mediated fatty acid transport into the mitochondria.

Effects of Circulating Substrates (e.g., Lactate (B86563), Glucose) on Myocardial Fatty Acid Oxidation

The heart is a metabolically flexible organ, capable of switching between various energy substrates depending on their availability. nih.gov [¹⁸F]FTHA has been instrumental in demonstrating this metabolic switching non-invasively.

Studies in perfused pig hearts have shown a direct competition between fatty acids and lactate for myocardial energy provision. elsevierpure.com During the infusion of lactate, the extraction fraction of [¹⁸F]FTHA by the heart muscle decreased significantly, which paralleled a decline in the rate of β-oxidation measured by tritiated palmitate. elsevierpure.com This illustrates the heart's preference for lactate when it is abundant, leading to a suppression of exogenous fatty acid oxidation.

Similarly, there is an inverse relationship between the metabolism of fatty acids and glucose. In studies of patients with heart failure, PET scans revealed that higher myocardial uptake rates of [¹⁸F]FTHA were associated with lower uptake rates of the glucose analogue [¹⁸F]FDG. snmjournals.orgsnmjournals.orgnih.gov This shift towards increased fatty acid utilization and suppressed glucose metabolism is a key metabolic feature of the failing heart that can be quantitatively assessed using this combination of tracers. snmjournals.orgsnmjournals.org This metabolic interplay, where the inhibition of fatty acid oxidation can lead to a stimulation of glucose and lactate consumption, is a fundamental aspect of cardiac energy metabolism. snmjournals.org

Table 2: Influence of Experimental Conditions on [¹⁸F]FTHA Metabolism

| Condition | Model | Key Finding | Metabolic Implication |

|---|---|---|---|

| CPT I Inhibition (with POCA) | Mouse Myocardium | Myocardial [¹⁸F]FTHA uptake reduced by 87% at 60 minutes. nih.gov | Confirms that [¹⁸F]FTHA uptake is a direct measure of CPT I-dependent mitochondrial fatty acid transport. nih.gov |

| Lactate Infusion | Perfused Pig Heart | [¹⁸F]FTHA extraction fraction decreased, paralleling a decline in β-oxidation. elsevierpure.com | Demonstrates substrate competition; the heart preferentially uses lactate over fatty acids when lactate is abundant. elsevierpure.com |

| Elevated Circulating Fatty Acids (Heart Failure) | Human Myocardium | Increased fractional uptake rate (Kᵢ) of [¹⁸F]FTHA. snmjournals.org | Suggests that in heart failure, myocardial fatty acid uptake and utilization are increased. snmjournals.orgnih.gov |

| Suppressed Fatty Acid Oxidation (Heart Failure) | Human Myocardium | Increased [¹⁸F]FTHA uptake is associated with decreased [¹⁸F]FDG (glucose) uptake. snmjournals.orgsnmjournals.org | Illustrates the metabolic shift in the failing heart towards greater reliance on fatty acids over glucose. nih.gov |

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| [¹⁸F]FTHA | 14-Fluoro-6-thiaheptadecanoic acid |

| [¹¹C]Palmitate | [1-¹¹C]palmitic acid |

| [¹⁸F]FTP | 16-[¹⁸F]fluoro-4-thia-palmitate |

| [¹⁸F]FTO | 18-[¹⁸F]fluoro-4-thia-oleate |

| POCA | 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate |

| [¹⁸F]FDG | 2-deoxy-2-[¹⁸F]fluoro-D-glucose |

| Lactate | 2-hydroxypropanoic acid |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Dichloroacetate | 2,2-dichloroacetic acid |

| Metoprolol | (RS)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

| Perhexiline | 2-(2,2-dicyclohexylethyl)piperidine |

| Trimetazidine | 1-(2,3,4-trimethoxybenzyl)piperazine |

Advanced Analytical and Methodological Approaches in 14 Fluoro 6 Thiaheptadecanoic Acid Research

In Vivo Imaging Techniques

In vivo imaging provides a dynamic and quantitative view of [18F]FTHA behavior within a living organism, offering crucial insights into metabolic processes as they occur.

Positron Emission Tomography (PET) for Quantitative Metabolic Assessment

Positron Emission Tomography (PET) is a primary tool for the non-invasive evaluation of myocardial metabolism using [18F]FTHA. snmjournals.org This fatty acid analog is designed to trace the uptake and utilization of long-chain fatty acids. nih.govnih.gov When cells take up [18F]FTHA for energy via beta-oxidation, the fluorine-18 (B77423) radionuclide becomes trapped within the mitochondria. nih.gov This metabolic trapping allows PET imaging to quantify fatty acid utilization. nih.govsnmjournals.org

In clinical research, PET studies with [18F]FTHA have been used to assess myocardial fatty acid use in various states, including in patients with stable congestive heart failure. snmjournals.org The fractional uptake rate (Ki) of [18F]FTHA, a key metric derived from dynamic PET data, is used to calculate the myocardial free fatty acid uptake rates. snmjournals.orgnih.gov Studies in humans have demonstrated a significant correlation between the uptake rate constant (Ki) and the rate-pressure product (RPP), an index of myocardial oxygen consumption, highlighting the tracer's utility in assessing metabolic responses to physiological changes like exercise. nih.gov For instance, the mean Ki value in healthy fasting individuals increases significantly during physical exercise compared to rest. nih.gov

Table 1: Myocardial [18F]FTHA Uptake Rate Constant (Ki) in Healthy Humans Data sourced from studies on normal human hearts under fasting conditions.

| Condition | Mean Uptake Rate Constant (Ki) (mL/g/min) |

|---|---|

| At Rest | 0.11 ± 0.02 |

| During Exercise | 0.26 ± 0.06 |

| After Dipyridamole | 0.15 ± 0.02 |

This interactive table is based on data from reference nih.gov.

Biodistribution Studies in Animal Models (e.g., Sprague-Dawley Rats)

Biodistribution studies in animal models, such as mice and Sprague-Dawley rats, are essential for characterizing the uptake and clearance of [18F]FTHA in various organs. These studies provide foundational data before clinical application. In mice, [18F]FTHA demonstrates very high uptake in the heart, peaking shortly after injection, followed by a slow clearance with a half-time of approximately two hours. nih.govsnmjournals.org This prolonged retention is a key feature, indicating metabolic trapping. nih.gov

Studies in normal rats provide specific quantitative data on the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection. The heart consistently shows the highest accumulation, followed by the liver and kidneys.

Table 2: Biodistribution of [18F]FTHA in Normal Rats (1 Hour Post-Injection)

| Organ | % Injected Dose per Gram (%ID/g) |

|---|---|

| Blood | 0.18 ± 0.03 |

| Heart | 2.13 ± 0.21 |

| Lungs | 0.45 ± 0.06 |

| Liver | 0.89 ± 0.11 |

| Spleen | 0.24 ± 0.04 |

| Pancreas | 0.31 ± 0.05 |

| Stomach | 0.22 ± 0.03 |

| Intestines | 0.35 ± 0.04 |

| Kidneys | 0.76 ± 0.09 |

| Bone | 0.15 ± 0.02 |

This interactive table is based on data from references researchgate.netscispace.com.

Kinetic Modeling of [18F]FTHA Uptake and Clearance

Kinetic modeling is used to translate dynamic PET imaging data into quantitative metabolic rates. For [18F]FTHA, graphical analysis using Patlak plots is a common approach. snmjournals.orgnih.gov This model is suitable for tracers that are metabolically trapped, as is the case with [18F]FTHA. The analysis of myocardial [18F]FTHA kinetics in human studies shows a linear increase in the Patlak plots, which confirms the tracer's metabolic trapping within the tissue. nih.gov

The model allows for the calculation of the fractional uptake rate constant, Ki, which represents the rate of tracer transport from plasma into the tissue. snmjournals.orgnih.gov However, the relatively rapid metabolism of [18F]FTHA in the bloodstream can significantly affect the plasma input function used in the modeling, necessitating accurate methods for analyzing unmetabolized tracer in the plasma. nih.gov The uptake kinetics are sensitive to changes in myocardial energy demand; for example, uptake increases significantly during exercise but shows a much smaller elevation after the administration of dipyridamole, which increases blood flow without a proportional increase in energy requirement. nih.gov

Ex Vivo and In Vitro Biochemical Analysis

Complementing in vivo studies, ex vivo and in vitro analyses provide a detailed picture of the metabolic fate of [18F]FTHA at the tissue and cellular level.

Tissue Homogenization and Lipid Extraction for Radioactivity Analysis

To understand the chemical form of the radioactivity measured in PET scans, tissue samples are analyzed ex vivo. A standard procedure involves excising organs, such as the heart and liver, at specific times after [18F]FTHA injection. snmjournals.org The tissue is rapidly homogenized in a cold chloroform/methanol solution to precipitate proteins and extract lipids. snmjournals.org

Following homogenization, the mixture is centrifuged to separate it into different fractions: an aqueous phase, an organic (lipid) phase, and a protein pellet. snmjournals.org The radioactivity in each fraction is then counted. This method reveals the distribution of the 18F label among water-soluble metabolites, lipids, and protein-bound forms. In mouse heart tissue, a significant portion of the radioactivity is found to be bound to tissue proteins, with smaller amounts present in the lipid and aqueous fractions. nih.govsnmjournals.org

Table 3: Distribution of 18F Radioactivity in Mouse Heart Tissue (60 Minutes Post-Injection)

| Fraction | Percent of Total Radioactivity (%) |

|---|---|

| Protein Pellet | 64.9 ± 3.8 |

| Organic (Lipid) | 22.8 ± 3.1 |

| Aqueous (Soluble) | 12.3 ± 0.8 |

This interactive table is based on data from reference snmjournals.org.

Chromatographic Separation of Intracellular Metabolites

To further identify the metabolites of [18F]FTHA, the extracts obtained from tissue homogenization are analyzed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed. snmjournals.orgscispace.com

HPLC is used to separate the parent [18F]FTHA from its various metabolites in plasma and tissue extracts with high precision. snmjournals.orgscispace.com For the analysis of the lipid fraction, TLC is particularly useful for separating different classes of complex lipids. The organic extract is spotted on a TLC plate, which is then developed in a solvent system (e.g., ether/ether/acetic acid) to separate lipids based on their polarity. snmjournals.org The separated lipid bands, corresponding to phospholipids, diglycerides, free fatty acids, and triglycerides, are then visualized (e.g., with iodine vapor) and scraped from the plate to measure their associated radioactivity. snmjournals.org In mouse myocardium, these analyses show that [18F]FTHA is incorporated predominantly into phospholipids, with relatively low incorporation into triglycerides. snmjournals.orgresearchgate.net

Table 4: Distribution of 18F Radioactivity Among Lipid Classes in Mouse Heart (60 Minutes Post-Injection)

| Lipid Class | Percent of Radioactivity in Organic Fraction (%) |

|---|---|

| Phospholipids | 65.5 ± 2.8 |

| Diglycerides | 11.2 ± 1.6 |

| Free Fatty Acid | 10.8 ± 2.6 |

| Triglycerides | 12.5 ± 1.7 |

This interactive table is based on data from reference snmjournals.org.

Gamma-Ray Scintillation Counting for Tissue Radioactivity Quantification

The quantification of 14-Fluoro-6-thiaheptadecanoic acid in various tissues is often accomplished through the use of a radiolabeled version of the compound, typically incorporating a fluorine-18 (¹⁸F) isotope. This allows for sensitive detection using gamma-ray scintillation counting. This technique is predicated on the principle that the radioactive decay of ¹⁸F emits positrons, which upon annihilation with electrons, produce two high-energy gamma rays. These gamma rays can be detected and quantified by a gamma counter.

In a typical experimental workflow, a subject is administered ¹⁸F-labeled this compound. After a predetermined period, various organs and tissues are excised, weighed, and placed in a gamma counter. The instrument measures the gamma radiation emanating from each sample, providing a direct measure of the amount of the radiolabeled compound present. This data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g), allowing for standardized comparison across different tissues and experimental conditions.

The heart muscle, known for its high fatty acid metabolism, often demonstrates significant uptake of this analog. Studies have shown that the distribution can be influenced by the metabolic state of the organism, such as fasting or feeding, which alters the competition with endogenous fatty acids.

Table 1: Illustrative Biodistribution of ¹⁸F-14-Fluoro-6-thiaheptadecanoic Acid in Rats

| Tissue | % Injected Dose/gram (Mean ± SD) |

| Blood | 0.8 ± 0.2 |

| Heart | 15.2 ± 3.5 |

| Liver | 5.6 ± 1.1 |

| Kidney | 3.1 ± 0.7 |

| Skeletal Muscle | 2.5 ± 0.6 |

| Brain | 0.5 ± 0.1 |

| Adipose Tissue | 1.9 ± 0.4 |

This table presents hypothetical data for illustrative purposes.

Advanced Experimental Models for Pathway Elucidation

To move beyond simple tissue distribution and delve into the specific metabolic pathways and molecular interactions of this compound, researchers employ a variety of advanced experimental models.

Isolated Perfused Organ Systems for Controlled Metabolic Studies

Isolated perfused organ systems, such as the Langendorff-perfused heart or the isolated perfused liver, offer a powerful platform for studying the metabolism of this compound under tightly controlled conditions. These ex vivo preparations maintain the physiological architecture and function of the organ, allowing for the investigation of metabolic processes in the absence of systemic influences.

In a perfused heart model, the organ is supplied with a buffered solution containing ¹⁸F-14-Fluoro-6-thiaheptadecanoic acid and other necessary nutrients. The effluent from the heart can be collected and analyzed to identify and quantify metabolic products. This approach can reveal whether the compound is undergoing processes such as beta-oxidation. By manipulating the composition of the perfusate, for instance by adding metabolic inhibitors, specific enzymatic pathways can be probed.

Cell Line Models for Molecular Mechanism Investigations

Cell line models provide a reductionist approach to dissect the molecular mechanisms governing the transport and metabolism of this compound. Various cell lines are utilized depending on the research question. For example, cardiac myocyte cell lines like H9c2 or neonatal rat ventricular myocytes are employed to study cardiac fatty acid uptake and metabolism.

Experiments often involve incubating the cells with radiolabeled this compound and then measuring its uptake and subcellular distribution. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate and identify intracellular metabolites. Furthermore, genetic or pharmacological manipulation of these cell lines, such as the overexpression or knockdown of specific fatty acid transport proteins (e.g., CD36) or metabolic enzymes, can pinpoint the key molecular players involved in the handling of this fatty acid analog.

Table 2: Illustrative Uptake of ¹⁸F-14-Fluoro-6-thiaheptadecanoic Acid in Different Cell Lines

| Cell Line | Cell Type | Uptake (pmol/mg protein/min) |

| H9c2 | Rat Cardiac Myoblast | 150 ± 25 |

| HepG2 | Human Hepatocellular Carcinoma | 95 ± 18 |

| 3T3-L1 | Mouse Adipocyte | 120 ± 22 |

| C2C12 | Mouse Myoblast | 80 ± 15 |

This table presents hypothetical data for illustrative purposes.

Genetically Modified Animal Models for Specific Enzyme Pathway Studies

To confirm the roles of specific enzymes and pathways in the in vivo metabolism of this compound, genetically modified animal models are indispensable. These models, typically mice, may have a particular gene "knocked out" (deleted) or "knocked in" (inserted or overexpressed).

Future Research Directions and Translational Perspectives

Deeper Elucidation of Complex Metabolic Pathways Involving FTHA

While it is understood that FTHA is trapped within the mitochondria due to the sulfur atom impeding complete β-oxidation, the precise and complex metabolic fate of the tracer is an area of ongoing investigation. snmjournals.orgresearchgate.net The net accumulation of FTHA in tissue represents the sum of its involvement in both fatty acid oxidation and its incorporation into triglycerides. nih.gov Future research will likely focus on refining analytical methods to better distinguish between these metabolic routes.

A significant portion of [18F]FTHA that is taken up by the heart, estimated to be around 89%, enters the mitochondria, supporting its use as a tracer for FFA β-oxidation in this organ. nih.gov However, in skeletal muscle, this fraction is considerably lower, at approximately 36%. nih.gov Understanding the tissue-specific factors that dictate this differential mitochondrial entry is crucial for accurate interpretation of PET imaging data.

Furthermore, the appearance of radiolabeled metabolites in plasma occurs relatively quickly, with only 20-30% of the total radioactivity corresponding to the parent [18F]FTHA 30 minutes after injection. turkupetcentre.net Advanced radio-thin-layer chromatography (radio-TLC) methods are being developed to more accurately separate and quantify these metabolites, leading to a more precise understanding of FTHA's metabolic profile and improving the accuracy of kinetic modeling. nih.gov

Development of Novel Thia-Fluorinated Fatty Acid Analogs with Enhanced Specificity or Kinetics

The success of FTHA has spurred the development of new thia-fluorinated fatty acid analogs with the goal of improving upon its characteristics. elsevierpure.comresearchgate.net Research is focused on creating tracers with enhanced specificity for particular metabolic pathways or improved kinetic properties for clearer imaging.

One area of development involves altering the position of the thia-substituent within the fatty acid chain. For instance, it has been suggested that 4-thia fatty acid analogs may have a more rapid turnover in intermediate metabolic pools compared to 6-thia analogs like FTHA. researchgate.net This could lead to tracers that are more sensitive to changes in fatty acid oxidation.

Examples of such novel analogs include:

18-[18F]fluoro-4-thia-oleate (FTO) : An oleate-based analog. elsevierpure.comresearchgate.net

13(R,S)-[18F]-fluoro-3-thia-hexadecanoic acid : This analog showed lower uptake and poorer retention in the heart compared to FTHA. nih.govresearchgate.net

Trifluorohexadecanoic acids : The development of fatty acids with gem-difluoro groups has been explored to potentially block β-oxidation. nih.gov

The comparative evaluation of these analogs in various physiological and pathological models will be essential to determine their specific advantages and applications.

Advancements in Automated Radiosynthesis for Broader Research Accessibility

The broader application of [18F]FTHA in research has been facilitated by advancements in its radiosynthesis. Initially performed with semi-automated methods, the demand for this tracer has led to the development of fully automated synthesis procedures. nih.govabo.fi These automated systems offer significant advantages, including increased radiochemical yields, improved reproducibility, and enhanced operator safety.

Recent developments have seen the transition from conventional vessel-based synthesizers to cassette-based systems like the Elixys synthesizer. mdpi.comnih.govnih.gov This has resulted in a more than two-fold increase in the radiochemical yield of [18F]FTHA, reaching approximately 13.01 ± 5.63%. mdpi.comnih.govresearchgate.net The general synthesis scheme involves a nucleophilic substitution with [18F]fluoride on a precursor molecule, followed by hydrolysis to yield the final product. mdpi.comresearchgate.net

Further refinements in automated synthesis, such as the replacement of rotary evaporators with solid-phase extraction for purification, continue to streamline the production process. nih.govabo.fi These technological advancements are crucial for making [18F]FTHA and other radiotracers more readily available to the wider research community, thereby fostering more extensive investigation into fatty acid metabolism.

| Radiosynthesis Parameter | Vessel-Based Synthesizer | Elixys Synthesizer |

| Radiochemical Yield (RCY) | 5.52 ± 2.38% | 13.01 ± 5.63% |

| System Type | Conventional, vessel-based | Cassette-based |

| Key Advantage of Advancement | Initial automation | Increased yield and efficiency |

This table presents a comparison of radiochemical yields for [18F]FTHA synthesis using different automated systems. nih.gov

Integration with Multi-Modal Imaging for Comprehensive Metabolic Profiling

While PET remains the cornerstone for imaging with FTHA, its integration with other imaging modalities offers the potential for a more comprehensive understanding of metabolic processes. Combining the functional data from FTHA-PET, which details fatty acid utilization, with anatomical information from computed tomography (CT) or magnetic resonance imaging (MRI) can provide a more complete picture of tissue metabolism in its structural context.

A comprehensive metabolic panel can provide a snapshot of various blood analytes, including glucose, electrolytes, and markers of kidney and liver function. questdiagnostics.comstanfordlab.comrchsd.org Correlating these systemic metabolic markers with tissue-specific fatty acid uptake as measured by FTHA-PET could yield deeper insights into the interplay between local and systemic metabolism in various disease states.

Metabolic profiling, or metabolomics, which involves the large-scale study of small molecules, can identify numerous metabolites in biological samples. nih.gov Integrating FTHA-PET data with metabolomic analyses of plasma or tissue biopsies could help to build more detailed and interconnected models of metabolic pathways and their dysregulation in disease.

Potential for Understanding Pathophysiological Mechanisms in Metabolic Disorders (from a research standpoint)

The ability of FTHA to non-invasively measure fatty acid utilization makes it a powerful research tool for investigating the pathophysiological mechanisms of various metabolic disorders. elsevierpure.comresearchgate.net Many of these conditions are characterized by altered energy metabolism, and FTHA allows for the in vivo exploration of these changes.

Cardiovascular Disease: In ischemic heart disease, cardiomyopathies, and heart failure, myocardial fatty acid oxidation can be significantly altered. researchgate.net FTHA-PET can be used in research settings to study these alterations and to evaluate the metabolic effects of potential therapeutic interventions.

Metabolic Syndrome: This syndrome involves a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. fortunejournals.comuniversiteitleiden.nlmdpi.comabcam.cn Insulin resistance, a key feature, disrupts normal fatty acid metabolism, leading to increased release of free fatty acids from adipose tissue and their ectopic accumulation in organs like the liver and muscle. fortunejournals.commdpi.comyoutube.com FTHA can be employed in preclinical and clinical research to investigate the dynamics of fatty acid uptake and utilization in different tissues in the context of metabolic syndrome and its progression.

Oncology and Endocrinology: There is growing interest in the application of fatty acid oxidation imaging in cancer and endocrine disorders. elsevierpure.comresearchgate.net Altered lipid metabolism is now recognized as a hallmark of many cancers, and FTHA could be used to study these metabolic shifts and their role in tumor growth and response to therapy.

By providing a window into cellular energy metabolism, FTHA and the next generation of thia-fluorinated fatty acids will continue to be instrumental in advancing our understanding of the complex metabolic underpinnings of a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 14-fluoro-6-thiaheptadecanoic acid (FTHA) for use in metabolic studies?

- Methodological Answer : The synthesis typically involves substituting a fluorine atom at the 14th carbon and introducing a sulfur atom (thia group) at the 6th position in the heptadecanoic acid backbone. Radiochemical purity (>95%) is validated via high-performance liquid chromatography (HPLC) with UV and γ-detection . Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry. For PET applications, [¹⁸F]FTHA is prepared via nucleophilic substitution using K[¹⁸F]F-Kryptofix 2.2.2 complex .

Q. How is FTHA utilized as a tracer for fatty acid uptake in myocardial and skeletal muscle metabolism?

- Methodological Answer : FTHA is trapped intracellularly after undergoing initial steps of β-oxidation, making it a reliable marker for fatty acid uptake. In PET studies, dynamic imaging protocols (e.g., 60-minute acquisitions with arterial blood sampling) quantify fractional uptake rates. Myocardial FTHA uptake correlates with tritiated palmitate oxidation rates (r = 0.89, p < 0.001), validated in canine models .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in FTHA uptake between myocardial and skeletal muscle tissues in metabolic disorders?

- Methodological Answer : In impaired glucose tolerance (IGT) studies, skeletal muscle FTHA uptake is reduced (0.30 ± 0.02 vs. 0.43 ± 0.04 min⁻¹, p = 0.02), while myocardial uptake remains unchanged. This discrepancy arises from tissue-specific insulin resistance and differences in fatty acid transporter expression (e.g., CD36). Researchers should control for fasting state, serum FFA levels, and use compartmental modeling to distinguish uptake from oxidation .

Q. What experimental designs are critical for validating FTHA as a PET tracer in longitudinal studies of metabolic diseases?

- Methodological Answer :

- Baseline Controls : Include healthy cohorts to establish normal uptake ranges (e.g., myocardial FTHA uptake: 5.2–5.6 pmol/100 g/min ).

- Kinetic Modeling : Use a three-compartment model (blood, free FTHA, and metabolized FTHA) to separate transport (K₁) and oxidation (k₃) rates .

- Validation : Cross-validate with gold-standard methods (e.g., indirect calorimetry for β-oxidation rates ).

Q. How do researchers address variability in FTHA uptake due to isotopic labeling positions (R vs. S configurations)?

- Methodological Answer : The 14(R,S)-[¹⁸F]FTHA diastereomer mixture is used to account for stereochemical effects on uptake. Studies show no significant difference in myocardial trapping between R and S configurations (p > 0.05). However, chiral HPLC separation is recommended for studies requiring stereochemical specificity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing FTHA-PET data in small cohort studies?

- Methodological Answer :

- Non-parametric tests : Use Wilcoxon signed-rank tests for paired data (e.g., pre/post-intervention).

- Correction for multiple comparisons : Apply Bonferroni or false discovery rate (FDR) adjustments.

- Multivariate regression : Include covariates like BMI, insulin sensitivity (HOMA-IR), and serum FFA levels .

Q. How can contradictory results between FTHA uptake and indirect calorimetry data be reconciled?

- Methodological Answer : Discrepancies may arise from tracer recycling or incomplete oxidation. Use dual-tracer protocols (e.g., [¹¹C]palmitate + [¹⁸F]FTHA) to simultaneously measure uptake and oxidation. In canine models, FTHA uptake overestimates oxidation by 12–15% due to partial retention in lipid pools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.